molecular formula C10H10N4O2 B1490708 ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate CAS No. 1447963-48-5

ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Cat. No. B1490708
CAS RN: 1447963-48-5
M. Wt: 218.21 g/mol
InChI Key: FAVCDFYLPVVUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate” is likely a heterocyclic compound due to the presence of the pyrazol and pyridazine rings . These types of compounds are often used in the development of new drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyrazol and pyridazine rings . These rings are aromatic and tend to form planar structures .

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate 6-pyrazolylpyridazine-3-carboxylate in lab experiments include its low cost, ease of synthesis, and its potential for use in various scientific research studies. The main limitation of this compound is its lack of understanding of its biochemical and physiological effects.

Future Directions

The future directions of research involving ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate 6-pyrazolylpyridazine-3-carboxylate include further studies into its biochemical and physiological effects, as well as its potential applications in various scientific research studies. Additionally, further research into its mechanism of action and its potential for use in coordination chemistry and the synthesis of various heterocyclic compounds is needed. Other potential future directions include research into its potential toxicity and its potential for use in drug development.

Scientific Research Applications

Ethyl 6-pyrazolylpyridazine-3-carboxylate has been used in various scientific research studies. It has been used as a substrate for the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. It has also been used in the synthesis of various other compounds, such as pyrazolopyridazines, pyrazolopyridines, and pyrazolopyrimidines. Furthermore, it has been used as a ligand in coordination chemistry, as well as in the synthesis of various heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, the compound may interact with other biomolecules, including proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that this compound could modulate oxidative stress pathways and influence cellular redox states.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which may enhance cholinergic signaling . This can impact cell signaling pathways, potentially leading to altered gene expression and changes in cellular metabolism. In addition, the compound’s interaction with oxidative stress-related proteins suggests it may influence cellular responses to oxidative damage, thereby affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to prolonged cholinergic signaling. Furthermore, the compound’s interaction with oxidative stress-related proteins may involve binding to their active sites or modulating their activity, thereby influencing the cellular redox state and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of oxidative stress pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and oxidative damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and may bind to plasma proteins, influencing its distribution and accumulation in various tissues . These interactions can affect the compound’s localization and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

ethyl 6-pyrazol-1-ylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-5-9(13-12-8)14-7-3-6-11-14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVCDFYLPVVUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Reactant of Route 4
ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Reactant of Route 5
ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Reactant of Route 6
ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.